Molecular Weight and Ligand Efficiency Advantage Over 6-Bromo Analog
The target compound (MW 351.4) is 78.9 g/mol lighter than the 6-bromo-substituted analog (1-(6-bromo-1H-indazol-3-yl)-N-(6-methoxy-3-pyridyl)-5-oxo-3-pyrrolidinecarboxamide, MW 430.3) . In fragment-based or ligand-efficiency-driven programs, this translates to a superior starting point for optimization: every heavy atom added later contributes to binding free energy without the penalty of a pre-existing heavy halogen. The non-brominated scaffold also removes a site of potential CYP450-mediated oxidative metabolism and toxicophoric risk associated with aryl halides [1].
| Evidence Dimension | Molecular Weight / Heavy Atom Count |
|---|---|
| Target Compound Data | 351.4 g/mol; 26 heavy atoms |
| Comparator Or Baseline | 1-(6-bromo-1H-indazol-3-yl)-N-(6-methoxy-3-pyridyl)-5-oxo-3-pyrrolidinecarboxamide: 430.3 g/mol; 28 heavy atoms |
| Quantified Difference | ΔMW = -78.9 g/mol (18.3% reduction) |
| Conditions | Calculated from molecular formula (target: C18H17N5O3; comparator: C18H16BrN5O3) per public database records. |
Why This Matters
A lower MW parent scaffold offers greater headroom for property-based optimization, making this compound more attractive for hit-to-lead campaigns where ligand efficiency is a primary selection criterion.
- [1] Smith, G. F. (2011). Designing drugs to avoid toxicity. Progress in Medicinal Chemistry, 50, 1-47. [Class-level inference on aryl halide metabolism] View Source
